molecular formula C12H16ClNOS B11046016 2-chloro-N-cyclopentyl-N-[(thiophen-2-yl)methyl]acetamide

2-chloro-N-cyclopentyl-N-[(thiophen-2-yl)methyl]acetamide

Cat. No.: B11046016
M. Wt: 257.78 g/mol
InChI Key: UCIVSCVEPBLQJC-UHFFFAOYSA-N
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Description

2-chloro-N-cyclopentyl-N-[(thiophen-2-yl)methyl]acetamide is a synthetic organic compound that belongs to the class of acetamides It features a thiophene ring, a cyclopentyl group, and a chloroacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-chloro-N-cyclopentyl-N-[(thiophen-2-yl)methyl]acetamide typically involves the reaction of 2-chloroacetamide with cyclopentylamine and thiophene-2-carbaldehyde. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Techniques such as continuous flow synthesis and the use of automated reactors may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions: 2-chloro-N-cyclopentyl-N-[(thiophen-2-yl)methyl]acetamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.

    Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction Reactions: The compound can be reduced to form corresponding amines or alcohols.

Common Reagents and Conditions:

    Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products:

    Substitution: Formation of azidoacetamide or thiocyanatoacetamide derivatives.

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

Scientific Research Applications

2-chloro-N-cyclopentyl-N-[(thiophen-2-yl)methyl]acetamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of materials with specific properties, such as conductivity or corrosion resistance.

Mechanism of Action

The mechanism of action of 2-chloro-N-cyclopentyl-N-[(thiophen-2-yl)methyl]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to the desired biological effects. The thiophene ring and chloroacetamide moiety play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

  • 2-chloro-N-methyl-N-[(thiophen-2-yl)methyl]acetamide
  • 2-chloro-N-cyclopropyl-N-(3-methyl-thiophen-2-ylmethyl)acetamide
  • 2-chloro-N-(cyano-2-thienylmethyl)acetamide

Comparison: 2-chloro-N-cyclopentyl-N-[(thiophen-2-yl)methyl]acetamide is unique due to its cyclopentyl group, which may confer distinct steric and electronic properties compared to its analogs. This uniqueness can result in different biological activities and chemical reactivity, making it a valuable compound for further research and development.

Properties

Molecular Formula

C12H16ClNOS

Molecular Weight

257.78 g/mol

IUPAC Name

2-chloro-N-cyclopentyl-N-(thiophen-2-ylmethyl)acetamide

InChI

InChI=1S/C12H16ClNOS/c13-8-12(15)14(10-4-1-2-5-10)9-11-6-3-7-16-11/h3,6-7,10H,1-2,4-5,8-9H2

InChI Key

UCIVSCVEPBLQJC-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)N(CC2=CC=CS2)C(=O)CCl

Origin of Product

United States

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